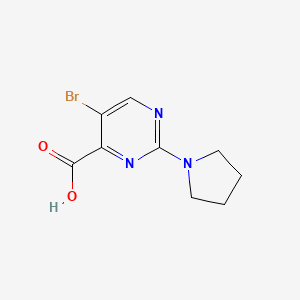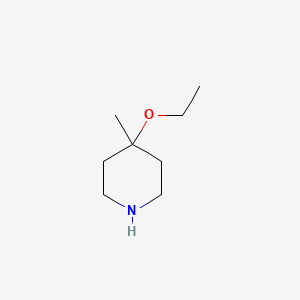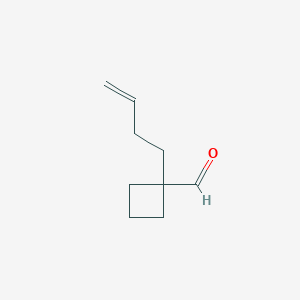![molecular formula C16H24N2O5 B13254574 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-4-ethyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13254574.png)
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-4-ethyl-1,3-oxazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-4-ethyl-1,3-oxazole-5-carboxylic acid is a complex organic compound that features a piperidine ring, an oxazole ring, and a tert-butoxycarbonyl (Boc) protecting group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-4-ethyl-1,3-oxazole-5-carboxylic acid typically involves multiple steps, starting with the preparation of the piperidine ring and the oxazole ring separately, followed by their coupling. The tert-butoxycarbonyl group is often introduced as a protecting group to prevent unwanted reactions during the synthesis.
Preparation of Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Preparation of Oxazole Ring: The oxazole ring is typically synthesized through cyclization reactions involving amino alcohols and carboxylic acids.
Coupling and Boc Protection: The piperidine and oxazole rings are then coupled under specific conditions, and the Boc group is introduced to protect the nitrogen atom in the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
化学反応の分析
Types of Reactions
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-4-ethyl-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-4-ethyl-1,3-oxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: The compound is used in the production of advanced materials and as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-4-ethyl-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group plays a crucial role in protecting the compound during these interactions, ensuring that it reaches its target site without undergoing premature reactions. The oxazole ring may interact with nucleophilic sites, while the piperidine ring can engage in hydrogen bonding and other interactions.
類似化合物との比較
Similar Compounds
2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: Used as a semi-flexible linker in PROTAC development.
2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: Utilized as a rigid linker in PROTAC development.
Uniqueness
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-4-ethyl-1,3-oxazole-5-carboxylic acid stands out due to its unique combination of a piperidine ring, an oxazole ring, and a Boc protecting group. This combination provides a versatile scaffold for various chemical modifications and applications, making it a valuable compound in research and industry.
特性
分子式 |
C16H24N2O5 |
|---|---|
分子量 |
324.37 g/mol |
IUPAC名 |
4-ethyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C16H24N2O5/c1-5-11-12(14(19)20)22-13(17-11)10-6-8-18(9-7-10)15(21)23-16(2,3)4/h10H,5-9H2,1-4H3,(H,19,20) |
InChIキー |
QHYUGRDBDWMMCN-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(OC(=N1)C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


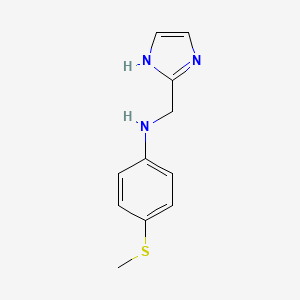


amine](/img/structure/B13254522.png)
![4-[(Cyclopropylamino)methyl]-3-fluorobenzonitrile](/img/structure/B13254526.png)

![2-Chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]acetamide](/img/structure/B13254541.png)
![2-(2-{[(4-Methylphenyl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B13254548.png)
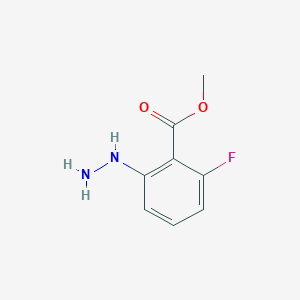
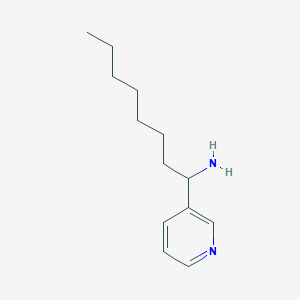
![tert-Butyl N-{[1-(4-formylbenzoyl)piperidin-3-yl]methyl}carbamate](/img/structure/B13254565.png)
